Leukotriene C4-d5

Isotopic Purity Deuterium Incorporation Mass Spectrometry

Leukotriene C4-d5 (LTC4-d5, CAS 1441421-73-3) is a stable isotope-labeled analog of leukotriene C4 in which five hydrogen atoms at the ω-terminus (positions 19, 19′, 20, 20, and are replaced with deuterium. It is primarily intended for use as an internal standard for the quantitative analysis of endogenous LTC4 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C30H47N3O9S
Molecular Weight 630.8 g/mol
Cat. No. B564337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene C4-d5
SynonymsLTC4-d5
Molecular FormulaC30H47N3O9S
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2
InChIKeyGWNVDXQDILPJIG-IHTYDPOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leukotriene C4-d5: Deuterated Cysteinyl Leukotriene for LC-MS/MS Quantitation | 5-Deuterium Internal Standard


Leukotriene C4-d5 (LTC4-d5, CAS 1441421-73-3) is a stable isotope-labeled analog of leukotriene C4 in which five hydrogen atoms at the ω-terminus (positions 19, 19′, 20, 20, and 20) are replaced with deuterium [1]. It is primarily intended for use as an internal standard for the quantitative analysis of endogenous LTC4 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. LTC4 is the parent cysteinyl leukotriene produced by the LTC4 synthase-catalyzed conjugation of glutathione to leukotriene A4, serving as a key inflammatory lipid mediator in allergic and asthmatic responses [1].

Workflow
LC-MS/MS stable isotope dilution quantitation of endogenous LTC4 in research matrices
Analyte pairing
Specifically matched to LTC4; alternative cysteinyl leukotriene ISTDs may introduce retention time mismatch
Design
Five deuterium atoms at the ω-terminus provide a distinct mass shift for MS discrimination

Why Non-Deuterated LTC4 or Alternative Internal Standards Cannot Substitute for Leukotriene C4-d5 in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, the use of a non-deuterated surrogate analyte or a structurally distinct internal standard introduces uncontrolled variability due to differential ionization efficiency, chromatographic retention time shifts, and uneven matrix effect compensation [1]. Studies evaluating lipid mediator quantitation in human urine have demonstrated that internal standards can exhibit matrix-induced signal suppression up to 50% prior to optimization, and critically, the accuracy of exact deuterated structural analogues varies based on the number of incorporated deuterium atoms [1]. LTC4-d5 provides a 5-Da mass shift from endogenous LTC4 (m/z 625.3 → m/z 630.3 for the parent ion), ensuring baseline chromatographic co-elution and near-identical physicochemical behavior, which is not achievable with a non-deuterated analog, an alternative cysteinyl leukotriene standard (e.g., LTD4-d5), or an unrelated internal standard [2].

Non-deuterated LTC4
Differential ionization efficiency and retention shift may compromise quantitative accuracy.
Alternative leukotriene ISTDs (e.g., LTD4-d5)
Non-coelution with LTC4 leads to inconsistent matrix effect compensation, limiting direct substitution.
Unrelated internal standards
Divergent physicochemical behavior may result in uncorrected signal variability across analytical runs.

Quantitative Differentiation Evidence for Leukotriene C4-d5: Validated Performance Data for Procurement Decisions


Structural Isotopic Purity: Quantified Deuterium Incorporation and d0 Contamination Control

Leukotriene C4-d5 contains precisely five deuterium atoms at defined positions (19, 19′, 20, 20, and 20), establishing a +5 Da mass differential relative to unlabeled LTC4 . For deuterated leukotriene internal standards to function reliably, isotopic purity benchmarks require ≥99% deuterium incorporation across the d1-d5 isotopomer distribution with <1% residual d0 (unlabeled) species . The strategic placement of deuterium at the ω-terminus (C-19 and C-20 positions) ensures isotopic stability against a wide variety of reagents and reaction conditions encountered during sample preparation and analysis [1].

Isotopic Purity Design
Class-level
5 deuterium atoms at positions 19,19′,20,20,20; industry benchmark ≥99% d1–d5 incorporation; minimal d0 contamination.
Supports isotopic discrimination and avoids cross-contamination bias in LTC4 detection.
Exact batch-specific purity should be verified against the CoA.
Isotopic Purity Deuterium Incorporation Mass Spectrometry

Internal Standard Pairing Fidelity: 5-Da Mass Shift and Chromatographic Co-Elution with LTC4

Leukotriene C4-d5 is designed as the exact isotopic internal standard for LTC4 quantification, providing a +5 Da mass differential that enables distinct multiple reaction monitoring (MRM) transitions [1]. The deuterated compound exhibits identical chromatographic retention to unlabeled LTC4, ensuring co-elution and thereby compensating identically for ion suppression or enhancement effects across the entire analytical run [1]. In published LC-MS/MS methods for simultaneous quantification of cysteinyl leukotrienes, LTC4-d5 is paired specifically with LTC4 (MRM transition 624.3 → 272.1 m/z), while LTD4-d5 (501.7 Da) and LTE4-d5 (439.6 Da) are used for their respective non-deuterated counterparts [2].

ISTD Pairing Fidelity
Head-to-head
LTC4-d5: +5 Da mass shift, co-elution with LTC4 (MRM 629.3→277.1) LTD4-d5: retention time mismatch; cannot substitute for LTC4 quantitation
Procurement of LTC4-d5 is mandatory for accurate LTC4-specific analysis.
Substitution with LTD4-d5 may introduce systematic quantitative error.
LC-MS/MS Stable Isotope Dilution Co-Elution

MaxSpec® Quantitative Grade Certification: Gravimetrically Verified Concentration and Stability Guarantee

LTC4-d5 is available as a MaxSpec® quantitative grade standard, which is prepared specifically for mass spectrometry applications requiring strict quantitative reproducibility [1]. The standard solution is prepared gravimetrically and supplied in deactivated glass ampules sealed under argon [1]. The concentration is verified by comparison to an independently prepared calibration standard, and the product is guaranteed to meet identity, purity, stability, and concentration specifications with batch-specific certificates of analysis [1]. Ongoing stability testing is performed to ensure concentration accuracy throughout shelf life [1]. In contrast, research-grade (non-MaxSpec®) LTC4-d5 products lack gravimetric concentration verification and ongoing stability monitoring, resulting in greater batch-to-batch concentration uncertainty.

MaxSpec® Grade Certification
Head-to-head
MaxSpec®: gravimetric preparation, argon-sealed ampule, batch-specific CoA, ongoing stability tests Research-grade: nominal concentration only; no verified traceability or stability monitoring
Supports documented concentration traceability for method validation.
Concentration uncertainty may affect reproducibility in quantitative workflows.
Quantitative Reproducibility Certified Reference Material Method Validation

Methyl Ester Derivative Option: Enhanced Stability for Sample Preparation and Long-Term Storage

Leukotriene C4-d5 is also available as the methyl ester derivative (LTC4-d5 methyl ester), which increases the compound's stability and facilitates its use in various analytical techniques . The methyl ester form is intended for use as an internal standard for the quantification of LTC4 methyl ester by GC- or LC-mass spectrometry . This derivative option provides procurement flexibility depending on whether the analytical workflow involves derivatization prior to analysis or requires enhanced storage stability. The methyl ester derivative demonstrates stability of ≥1 year when stored at -80°C .

Methyl Ester Stability
Data to verify
≥1 year stability at −80°C; compatible with GC-MS without additional derivatization.
May support extended-duration study designs requiring stable analyte storage.
Long-term stability data should be verified under specific laboratory conditions.
Methyl Ester Sample Stability Lipidomics

Differential Biological Accumulation vs. Downstream CysLTs: Rationale for LTC4-Specific Quantitation

While structurally related cysteinyl leukotrienes (LTC4, LTD4, LTE4) share receptor targets, they exhibit distinct metabolic fates and biological accumulation profiles . LTC4 is the immediate product of LTA4 conjugation with glutathione and serves as the precursor for LTD4 (via γ-glutamyl transpeptidase) and subsequently LTE4 . Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine, making it the preferred urinary biomarker for systemic cysteinyl leukotriene production . Conversely, LTC4 measurement in specific biological compartments (e.g., bronchoalveolar lavage fluid, tissue homogenates, cell culture supernatants) reflects acute local production and LTC4 synthase activity, which cannot be inferred from LTD4 or LTE4 measurements alone [1].

Biological Compartment Specificity
Class-level
LTC4 reflects acute local production; LTE4 accumulates in plasma/urine and is not a surrogate for LTC4 in tissue or BALF matrices.
LTC4-d5 is required for non-urinary LTC4 quantification; LTE4-d5 cannot serve this purpose.
Differential metabolic fate confirmed by class-level leukotriene biology.
Cysteinyl Leukotriene LTC4 Metabolic Pathway

Quantification Precision Enhancement: 5-Deuterium Design vs. Fewer Deuterium Analogs

The accuracy of exact deuterated structural analogues as internal standards varies based upon the number of incorporated deuterium atoms [1]. In lipid mediator quantitation studies using electrospray ionization, internal standards exhibited matrix-induced signal suppression up to 50% prior to optimization [1]. The 5-deuterium incorporation in LTC4-d5 (at positions 19, 19′, 20, 20, and 20) provides a sufficient mass shift to avoid isotopic overlap with the endogenous M+1/M+2 isotopomers while maintaining near-identical physicochemical properties [2]. Deuterated leukotriene analogs with fewer deuterium atoms (e.g., 3-deuterium or 4-deuterium variants) may exhibit incomplete mass separation from endogenous isotopomers, introducing systematic overestimation bias. Conversely, analogs with excessive deuterium (>7 atoms) may show chromatographic retention time shifts due to altered hydrophobicity, compromising co-elution and matrix effect compensation [2].

Deuterium Count Optimization
Class-level
5-D design: sufficient mass separation (>4 Da), minimal chromatographic perturbation 3-D analogs: risk of isotopomer overlap; >7-D analogs: potential retention shift from altered hydrophobicity
Optimized deuterium incorporation balances isotopic resolution and co-elution fidelity.
Class-level evidence from lipid mediator LC-ESI-MS/MS method development.
Matrix Effect Isotope Dilution Quantitative Accuracy

Optimal Scientific and Industrial Applications for Leukotriene C4-d5 Based on Validated Performance Evidence


Accurate Quantification of LTC4 in Bronchoalveolar Lavage Fluid and Airway Tissue for Asthma Research

LTC4-d5 is the required internal standard for quantifying locally produced LTC4 in bronchoalveolar lavage fluid, lung parenchymal strips, and isolated tracheal preparations where LTC4 concentrations of approximately 1 nM produce marked contractile responses [1]. Because LTD4-d5 and LTE4-d5 do not co-elute with LTC4 and exhibit different matrix effect profiles, they cannot substitute for LTC4-d5 in these applications [2].

Validated LC-MS/MS Method Development for Cysteinyl Leukotriene Profiling in Cell Culture Supernatants

Researchers quantifying LTC4 production from neutrophils, macrophages, or mast cells require LTC4-d5 as the internal standard for stable isotope dilution LC-MS/MS [1]. The MaxSpec® quantitative grade LTC4-d5 provides gravimetrically verified concentration and batch-specific certificates of analysis, enabling method validation with documented accuracy and precision suitable for publication and regulatory submission [2].

Long-Term Lipid Mediator Studies Requiring Enhanced Analyte Stability

For longitudinal studies or multi-site collaborations where sample storage and shipping conditions may vary, LTC4-d5 methyl ester offers extended stability (≥1 year at -80°C) and compatibility with GC-MS workflows without requiring additional derivatization steps [1]. This derivative form minimizes analyte degradation that could compromise quantitative accuracy in long-term studies [1].

Application
Selection Property
Validation Focus
Airway tissue LTC4 quantification
Analyte-matched ISTD co-elution
Retention time equivalence and matrix effect compensation
LC-MS/MS method development for leukotriene profiling
MaxSpec® quantitative-grade certification
Concentration verification and batch-specific documentation
Extended-stability lipid mediator studies
Methyl ester derivative stability
Long-term storage integrity and workflow compatibility

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29 linked technical documents
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